2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol
Overview
Description
2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol is a chemical compound with the molecular formula C8H10ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol typically involves the reaction of 2-chloro-7-methylpurine with ethanolamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
2-chloro-7-methylpurine+ethanolamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol involves its interaction with molecular targets such as enzymes or nucleic acids. The compound can bind to specific sites on these molecules, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methylpurine: A precursor in the synthesis of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol.
2-Amino-6-chloropurine: Another purine derivative with similar structural features.
2-Chloroadenine: A compound with a similar purine ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a chloro and methyl group on the purine ring, along with an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(2-chloro-7-methylpurin-6-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O/c1-14-4-11-7-5(14)6(10-2-3-15)12-8(9)13-7/h4,15H,2-3H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQHPUYMMJFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404084 | |
Record name | 2-[(2-Chloro-7-methyl-7H-purin-6-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100376-77-0 | |
Record name | 2-[(2-Chloro-7-methyl-7H-purin-6-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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